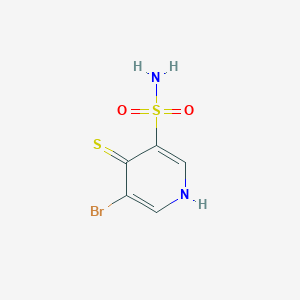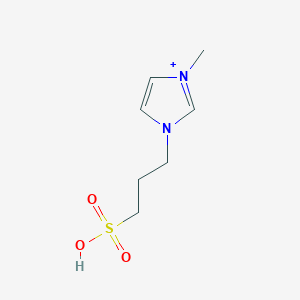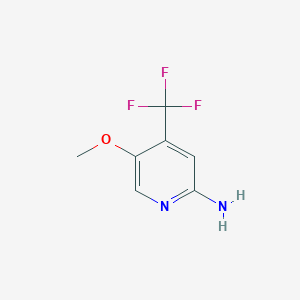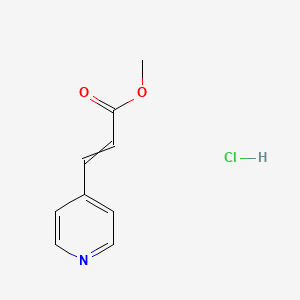![molecular formula C12H22O10S B11824625 (2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)
(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2S,3R,4R,5S,6R)-2-(hydroxyméthyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxyméthyl)oxan-3-yl]sulfanyloxane-3,4,5-triol est une molécule organique complexe caractérisée par de multiples groupes hydroxyle et un groupe sulfanyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2S,3R,4R,5S,6R)-2-(hydroxyméthyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxyméthyl)oxan-3-yl]sulfanyloxane-3,4,5-triol implique généralement l'utilisation de la D-glucuronolactone comme matière première.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de sa nature spécialisée et de la complexité de sa synthèse. Les principes de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles et des processus de purification, s'appliqueraient.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des composés carbonylés.
Réduction : Les réactions de réduction peuvent convertir les groupes carbonylés en groupes hydroxyle.
Substitution : Le groupe sulfanyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.
Substitution : Les nucléophiles comme les thiols et les amines peuvent être utilisés pour les réactions de substitution.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des aldéhydes ou des cétones, tandis que la réduction peut régénérer les groupes hydroxyle d'origine.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Ses groupes hydroxyle en font un candidat pour l'étude des interactions glucides-protéines.
Médecine : La structure du composé suggère une utilisation potentielle dans la conception de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel ce composé exerce ses effets dépend en grande partie de ses interactions avec d'autres molécules. Les groupes hydroxyle peuvent former des liaisons hydrogène, tandis que le groupe sulfanyle peut participer à des attaques nucléophiles. Ces interactions peuvent influencer la liaison du composé à des cibles moléculaires, telles que des enzymes ou des récepteurs, modulant ainsi leur activité.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydroxyl groups make it a candidate for studying carbohydrate-protein interactions.
Medicine: The compound’s structure suggests potential use in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects is largely dependent on its interactions with other molecules. The hydroxyl groups can form hydrogen bonds, while the sulfanyl group can participate in nucleophilic attacks. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S,3R,4R,5S)-2-(hydroxyméthyl)-6-[(2R,3R,4S,5S)-4,5,6-trihydroxy-2-(hydroxyméthyl)oxan-3-yl]oxane-3,4,5-triol
- (2S,3R,4R,5S,6R)-2-(hydroxyméthyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxyméthyl)oxan-3-yl]oxane-3,4,5-triol
Unicité
La présence du groupe sulfanyle dans le (2S,3R,4R,5S,6R)-2-(hydroxyméthyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxyméthyl)oxan-3-yl]sulfanyloxane-3,4,5-triol le distingue des composés similaires. Ce groupe fonctionnel peut modifier de manière significative la réactivité du composé et ses interactions avec d'autres molécules, ce qui le rend unique dans sa classe.
Propriétés
Formule moléculaire |
C12H22O10S |
|---|---|
Poids moléculaire |
358.36 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5-,6+,7-,8-,9-,10-,11-,12+/m0/s1 |
Clé InChI |
VDQIIPZYLPYPNM-SYQMOTIOSA-N |
SMILES isomérique |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)S[C@H]2[C@H](O[C@@H]([C@H]([C@@H]2O)O)O)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)SC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)

![2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)
![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)

![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)


![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)



